molecular formula C12H9ClF3NO2S2 B12587789 2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]- CAS No. 646039-63-6

2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B12587789
CAS No.: 646039-63-6
M. Wt: 355.8 g/mol
InChI Key: VINUTBMLVMXKEV-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to achieve high yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-thiophenesulfonamide: Similar structure but lacks the trifluoromethyl group.

    5-Chloro-N-methylthiophene-2-sulfonamide: Similar structure but with a methyl group instead of the trifluoromethyl-substituted phenyl group.

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

646039-63-6

Molecular Formula

C12H9ClF3NO2S2

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H9ClF3NO2S2/c13-10-5-6-11(20-10)21(18,19)17-7-8-1-3-9(4-2-8)12(14,15)16/h1-6,17H,7H2

InChI Key

VINUTBMLVMXKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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